![molecular formula C6H8N2OS B2380816 1-(2-(Methylamino)thiazol-5-yl)ethanone CAS No. 339022-27-4](/img/structure/B2380816.png)
1-(2-(Methylamino)thiazol-5-yl)ethanone
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Overview
Description
“1-(2-(Methylamino)thiazol-5-yl)ethanone” is a chemical compound with the CAS Number: 339022-27-4 . It has a molecular weight of 157.22 . The compound is also known by the synonym "1-[2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “1-(2-(Methylamino)thiazol-5-yl)ethanone” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including MTME, have shown promising antimicrobial effects. Researchers have synthesized compounds containing di-, tri-, and tetrathiazole moieties, similar to MTME. These derivatives were tested against various bacteria and fungi species. Notably, those with di- and trithiazole rings displayed potent activity, surpassing standard antibiotics . Further investigations into MTME’s specific mechanisms of action and its potential as an antimicrobial agent are warranted.
Antitumor and Cytotoxic Activity
In a related study, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides was synthesized. One of these compounds demonstrated significant cytotoxic effects on prostate cancer cells . MTME’s structural features may contribute to its potential antitumor properties, making it an interesting candidate for further exploration.
Molecular Modeling and Docking Studies
To understand MTME’s interactions with pathogen proteins, researchers conducted molecular docking studies. By simulating binding interactions, they gained insights into its potential biological applications. Such computational approaches help predict MTME’s behavior and guide experimental investigations .
Joint and Muscular Discomfort Management
Interestingly, thiazole-based drugs have been used to manage joint and muscular discomfort. For instance, fentiazac, a non-steroidal drug, contains a thiazole ring and has been effective in this context . While not directly related to MTME, this highlights the versatility of thiazole compounds in addressing various health conditions.
Anti-Inflammatory Properties
Although specific studies on MTME’s anti-inflammatory effects are scarce, thiazole derivatives in general have demonstrated anti-inflammatory activity . Investigating MTME’s potential in modulating inflammatory pathways could be worthwhile.
Analgesic and Anti-Cancer Activities
While direct evidence for MTME’s analgesic and anti-cancer effects is limited, its thiazole moiety aligns with other compounds known for these properties . Further research could explore MTME’s potential in pain management and cancer therapy.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s molecular weight is 15722 , which could potentially influence its pharmacokinetic properties.
Result of Action
Based on the mode of action of some thiazole derivatives, it can be inferred that this compound might induce changes at the molecular level, such as dna double-strand breaks, leading to cell death .
Action Environment
It is known that the compound should be stored at a temperature of 28°c , indicating that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
1-[2-(methylamino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)5-3-8-6(7-2)10-5/h3H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERJPWBBSJQZKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylamino)thiazol-5-yl)ethanone |
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